(2-Nonen-1-yl)succinic anhydride

説明

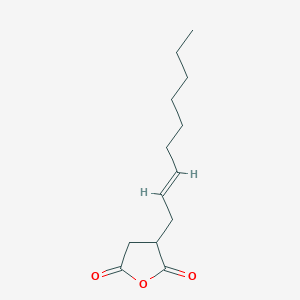

(2-Nonen-1-yl)succinic anhydride (NSA) is an alkenyl succinic anhydride (ASA) derivative characterized by a nine-carbon alkenyl chain attached to the succinic anhydride core. It is primarily utilized in specialized industrial applications, such as resin formulations for electron microscopy, where it acts as a cross-linking agent in Spurr’s resin . NSA’s structure combines the reactivity of the cyclic anhydride group with the hydrophobic properties imparted by the nonenyl chain, enabling tailored interactions in polymer chemistry and material science.

特性

IUPAC Name |

3-[(E)-non-2-enyl]oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h7-8,11H,2-6,9-10H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMXGTDNUHWJCZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101338823 | |

| Record name | Dihydro-3-(2-nonenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101338823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64545-80-8 | |

| Record name | Dihydro-3-(2-nonenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101338823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Base Reaction Equation

The stoichiometric equation for NSA synthesis is:

This exothermic reaction typically achieves yields of 70–85% under optimized conditions.

Catalytic Systems

Catalysts accelerate the ene reaction by polarizing the maleic anhydride’s electron-deficient double bond. Common systems include:

| Catalyst Type | Examples | Role | Yield Improvement |

|---|---|---|---|

| Lewis Acids | ZnCl₂, AlCl₃ | Enhance electrophilicity | +15–20% |

| Radical Initiators | Dibenzoyl peroxide | Promote radical chain mechanism | +10–12% |

| Acid Catalysts | H₂SO₄, p-TSA | Protonate carbonyl groups | +5–8% |

Industrial protocols often employ ZnCl₂ due to its cost-effectiveness and minimal byproduct formation.

Industrial-Scale Production

Large-scale NSA synthesis follows a continuous flow process to maintain reaction control and scalability. Key stages include:

Reactor Configuration and Parameters

Purification and Isolation

Post-reaction crude NSA undergoes:

-

Vacuum Distillation : Removes unreacted nonene (boiling point: 146–148°C at 101 kPa) at 0.1 kPa, collecting NSA at 180–182°C.

-

Crystallization : Dissolves NSA in acetone at 50°C, followed by cooling to −20°C to precipitate impurities.

-

Drying : Fluidized-bed drying under nitrogen yields 98–99% purity.

Laboratory-Scale Synthesis

Benchtop NSA preparation emphasizes precision and adaptability for research applications.

Standard Protocol

-

Charge Reactor : Combine maleic anhydride (98 g, 1.0 mol) and nonene (126 g, 1.05 mol) in a three-neck flask.

-

Add Catalyst : Introduce ZnCl₂ (1.5 wt%) under nitrogen purge.

-

Thermal Activation : Heat to 200°C with mechanical stirring (500 rpm) for 3 hours.

-

Workup : Distill under reduced pressure (0.1 kPa), collecting NSA as a pale-yellow liquid.

Yield Optimization Strategies

-

Solvent-Free Systems : Eliminate side reactions from solvent interactions, improving yield by 8–10%.

-

Microwave Assistance : Reduces reaction time to 45 minutes with comparable yields.

-

Inert Atmosphere : Nitrogen or argon sparging prevents oxidation of nonene.

Challenges and Mitigation

Byproduct Formation

-

Maleinized Nonene Dimers : Formed via nonene oligomerization. Mitigated by maintaining stoichiometric excess of maleic anhydride.

-

Hydrolysis Products : NSA’s anhydride group reacts with ambient moisture. Add molecular sieves (3Å) during storage.

Steric Hindrance Effects

The nonenyl chain’s bulkiness slows nucleophilic attack on the anhydride. Solutions include:

-

Higher Temperatures : 220°C accelerates reaction but risks decomposition.

-

Co-Catalysts : Triethylphosphate (0.5 wt%) reduces activation energy.

Comparative Analysis with Dodecenyl Succinic Anhydride Synthesis

While NSA and dodecenyl succinic anhydride (DDSA) share synthetic routes, NSA’s shorter alkenyl chain imposes distinct requirements:

| Parameter | NSA (C₉) | DDSA (C₁₂) |

|---|---|---|

| Optimal Temperature | 180–220°C | 160–200°C |

| Catalyst Load | 1.5–2.0 wt% | 1.0–1.5 wt% |

| Purification Pressure | 0.1 kPa | 0.05 kPa |

| Typical Yield | 70–85% | 80–90% |

DDSA’s longer chain enhances hydrophobic stabilization, permitting milder conditions.

Emerging Techniques and Innovations

化学反応の分析

Primary Reaction Pathways

NSA undergoes three principal reactions, each exploiting its anhydride functionality:

Hydrolysis

NSA hydrolyzes in aqueous environments to form (2-Nonen-1-yl)succinic acid, a reaction critical in food science for starch stabilization.

Key Data:

-

Rate: Hydrolysis accelerates under alkaline conditions (pH > 9).

-

Application: Enhances emulsification in modified starches for baked goods and dairy products.

Aminolysis

Reaction with primary or secondary amines produces amides, utilized in synthesizing surfactants and biomolecule conjugates.

Experimental Findings:

-

Efficiency: Reaction with glycine achieves >90% conversion at 50°C in 2 hours .

-

Product Example: Hydrolyzed soy protein modified with NSA shows 40% lower surface tension (32 mN/m vs. 55 mN/m for unmodified protein) .

-

Industrial Use: Modified proteins improve fabric whiteness in textile bleaching .

Alcoholysis

Ester formation with alcohols is catalyzed by acids (e.g., H₂SO₄) or bases (e.g., pyridine).

Conditions and Outcomes:

| Alcohol | Catalyst | Yield (%) | Application |

|---|---|---|---|

| Methanol | H₂SO₄ | 85 | Plasticizers |

| Ethanol | Pyridine | 78 | Emulsifiers |

| Isopropanol | – | 65 | Specialty esters |

Reaction Mechanisms

NSA’s reactivity stems from its electrophilic carbonyl groups, which undergo nucleophilic attack by:

科学的研究の応用

Chemistry

In the field of chemistry, (2-Nonen-1-yl)succinic anhydride serves as a reagent for modifying biomolecules and synthesizing complex organic compounds. Its ability to form covalent bonds makes it a valuable tool for researchers looking to create novel chemical entities or modify existing ones.

Biology

In biological applications, this compound is utilized for the labeling of proteins and nucleic acids. By attaching this compound to these biomolecules, researchers can study their structure and function more effectively. This labeling technique is critical for understanding biochemical pathways and interactions within cells.

Medicine

The medical field benefits from this compound in drug delivery systems. It has been employed in the development of novel therapeutic agents that improve the pharmacokinetics of drugs. For instance, conjugates formed using this compound can enhance drug stability and release rates, making them more effective in treating diseases such as cancer . Case studies have demonstrated that conjugates of camptothecin with this compound show improved efficacy in xenograft tumor models compared to traditional formulations .

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. It can modify polymers and surfactants to enhance their properties, such as stability and emulsification capabilities. For example, modified soy proteins using alkyl succinic anhydrides have been developed into novel surfactants that improve oil/water emulsion stability . Additionally, it is utilized in embedding techniques for electron microscopy, providing hardening properties essential for sample preparation .

作用機序

The mechanism of action of (2-Nonen-1-yl)succinic anhydride involves its reactivity as an electrophile. It reacts with nucleophiles such as thiols, amines, and hydroxyl groups, forming covalent bonds. This reactivity is harnessed in various applications, including protein labeling and the synthesis of complex molecules .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares NSA with other succinic anhydride derivatives and related anhydrides:

Key Observations :

- Chain Length and Hydrophobicity : Longer alkenyl chains (e.g., dodecenyl in C12 derivatives) enhance hydrophobicity, reducing solubility in polar solvents. NSA’s C9 chain offers intermediate hydrophobicity, balancing reactivity and solubility .

- Reactivity: The cyclic anhydride group in all derivatives reacts with nucleophiles (e.g., amines, hydroxyls). NSA’s nonenyl chain may sterically hinder reactions compared to unsubstituted succinic anhydride, affecting esterification efficiency .

Thermal and Stability Profiles

- Thermal Curing : NSA’s incorporation into Spurr’s resin requires curing at 120°C, leveraging its stability under moderate heat .

- Hydrolytic Stability : ASA derivatives like NSA hydrolyze slower in neutral/alkaline conditions compared to maleic anhydride, making them suitable for paper sizing at pH 7.5–8.5 .

生物活性

(2-Nonen-1-yl)succinic anhydride, also known as nonenylsuccinic anhydride, is a compound with significant potential in biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₃H₂₀O₃

- Molecular Weight : 224.30 g/mol

- Density : 1.03 g/mL at 20 °C

- Boiling Point : 348.4 °C

- Flash Point : 177.8 °C

The compound's structure includes a long-chain unsaturated fatty acid derivative, which may influence its biological interactions and applications.

This compound exhibits various biological activities that can be categorized as follows:

- Antimicrobial Activity :

-

Anti-cancer Properties :

- Research has shown that compounds similar to this compound can enhance the efficacy of chemotherapeutic agents by acting as drug delivery systems. For instance, conjugates of camptothecin with succinic anhydrides demonstrated improved pharmacokinetics and therapeutic windows in xenograft tumor models .

- Cell Cycle Regulation :

- Inflammatory Response Modulation :

Study on Antineoplastic Efficacy

In a study involving the synthesis of a macromolecular camptothecin conjugate using this compound, researchers observed that the conjugate exhibited a half-life of 14.2 hours in rodent plasma, significantly enhancing the drug's therapeutic efficacy compared to free camptothecin . The study highlighted the importance of linker structure in regulating drug release and improving pharmacodynamics.

Antimicrobial Activity Evaluation

Another investigation focused on the antimicrobial properties of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibition of bacterial growth, supporting the compound's potential as a basis for new antibiotic formulations .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (2-Nonen-1-yl)succinic anhydride, and how is purity confirmed?

- Methodology : Synthesis typically involves esterification of succinic anhydride with 2-nonen-1-ol under alkaline conditions. Purity is confirmed via titration (≥85% by titration, as per technical specifications) and spectroscopic techniques like FTIR to verify the presence of anhydride carbonyl peaks (~1850 cm⁻¹ and ~1780 cm⁻¹) . Nuclear magnetic resonance (NMR) can further validate structural integrity by identifying alkene protons (δ 5.3–5.5 ppm) and anhydride-related signals .

Q. How can researchers determine the solubility of this compound in organic solvents?

- Methodology : Use the analytical stirred-flask method to measure equilibrium solubility across temperatures (278.15–333.15 K). Solubility in acetone, acetonitrile, or ethyl acetate increases with temperature and can be modeled using the modified Apelblat equation or Buchwski–Ksiazaczak λh equation to correlate experimental data . For mixed solvents, binary mixtures (e.g., acetone + ethyl acetate) require phase equilibrium theory to predict solubility trends .

Q. What spectroscopic techniques are effective for characterizing this compound modifications on substrates?

- Methodology :

- FTIR : Detect esterification via C=O stretching (1720–1740 cm⁻¹) and anhydride peak reduction .

- XPS : Quantify surface oxygen content to confirm covalent bonding (e.g., C–O–C linkages at ~532 eV) .

- SEM/TGA : Assess interfacial adhesion in composites and thermal stability changes (e.g., degradation onset temperature shifts) .

Advanced Research Questions

Q. How do reaction parameters (time, temperature, molar ratio) influence the degree of substitution in esterification reactions involving this compound?

- Methodology :

- Time : Prolonged reaction durations (e.g., >240 min) increase substitution but may reduce thermal stability due to over-functionalization .

- Temperature : Moderate temperatures (70–110°C) balance reactivity and side reactions. Higher temperatures accelerate hydrolysis in polar solvents .

- Molar Ratio : A higher anhydride-to-hydroxyl ratio (SA:OH > 1:1) improves substitution but requires optimization to avoid steric hindrance .

Q. How can researchers address contradictions in mechanical properties when using this compound vs. other anhydrides for polymer modifications?

- Methodology : Compare interfacial adhesion mechanisms via:

- Tensile/Flexural Testing : Succinic anhydride-treated fibers show higher strength than acetic anhydride due to stronger covalent ester bonds vs. weaker acetyl linkages .

- FTIR/Contact Angle Analysis : Quantify hydrophilicity changes; longer alkenyl chains in (2-nonen-1-yl) derivatives enhance hydrophobic interactions in non-polar matrices .

- Resolution : Use molecular dynamics simulations to model polymer-anhydride interactions and predict mechanical outcomes .

Q. What strategies optimize thermal stability in nanocomposites using this compound-modified cellulose nanocrystals (CNC)?

- Methodology :

- Critical Substitution Threshold : Limit esterification to <30% substitution to avoid significant degradation temperature drops (e.g., from 280°C to 240°C in pyrolytic conditions) .

- Crosslinking Agents : Introduce epoxides or silanes to stabilize esterified CNC networks without compromising thermal resilience .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。